molecular formula C10H17NO4 B1445632 Tert-butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate CAS No. 1349199-63-8

Tert-butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate

Cat. No.: B1445632
CAS No.: 1349199-63-8
M. Wt: 215.25 g/mol
InChI Key: BFXOBAHLWARETK-UHFFFAOYSA-N
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Description

Tert-butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate is a spirocyclic building block that is part of a series of advanced angular [3.3]heptanes . It has the empirical formula C10H17NO4 and a molecular weight of 215.25 .


Synthesis Analysis

This compound is part of a series of advanced angular [3.3]heptanes developed by Carreira and coworkers . The synthesis of these novel highly functionalized building blocks expands the Azaspiro [3.3]heptane family .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string OC1C2 (CN (C (OC (C) (C)C)=O)C2)OC1 . The InChI representation is 1S/C10H17NO4/c1-9 (2,3)15-8 (13)11-5-10 (6-11)7 (12)4-14-10/h7,12H,4-6H2,1-3H3 .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature and should be stored at 2-8°C . It does not have a flash point .

Scientific Research Applications

Synthesis and Derivation

Tert-butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate is used in synthetic chemistry, particularly in the creation of novel compounds. Meyers et al. (2009) describe efficient synthetic routes to a related compound, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, highlighting its use for further selective derivation on the azetidine and cyclobutane rings. This provides a convenient entry point to novel compounds accessing chemical space complementary to piperidine ring systems (Meyers et al., 2009).

Spirocyclic 3-Oxotetrahydrofurans Synthesis

Moskalenko and Boev (2012) developed a procedure for the synthesis of spirocyclic 3-oxotetrahydrofurans, which can be utilized in preparing biologically active heterocyclic compounds. Their research on the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal is a notable example (Moskalenko & Boev, 2012).

Piperidine Derivatives

In 2014, Moskalenko and Boev also synthesized piperidine derivatives fused to a tetrahydrofuran ring, demonstrating the compound's versatility in chemical synthesis (Moskalenko & Boev, 2014).

Enantioselective Approach for Medicinal Chemistry

López et al. (2020) described an enantioselective preparation of 4-substituted proline scaffolds using a related compound, demonstrating its importance in medicinal chemistry, particularly in the industrial synthesis of antiviral ledipasvir (López et al., 2020).

Molecular Structure and Analysis

The molecular structure and characteristics of related compounds have been extensively studied. For example, Jakubowska et al. (2013) used NMR spectroscopy for the assignment of the absolute configuration of a similar compound (Jakubowska et al., 2013).

Synthesis of Amino Acids for Drug Design

The synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid by Radchenko et al. (2010) demonstrates its application in creating amino acids for chemistry, biochemistry, and drug design (Radchenko et al., 2010).

Safety and Hazards

Tert-butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . The safety pictogram GHS06 (skull and crossbones) applies to this compound . The precautionary statements P301 + P310 + P330 advise that if swallowed, one should immediately call a poison center or doctor, and rinse mouth .

Future Directions

As a spirocyclic building block, Tert-butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate has potential applications in the synthesis of novel pharmaceuticals . Its use in the development of CNS penetrant CXCR2 antagonists for the potential treatment of CNS demyelinating conditions represents one such application .

Biochemical Analysis

Biochemical Properties

Tert-butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity . Additionally, the compound can form hydrogen bonds with amino acid residues in proteins, further stabilizing these interactions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation . The compound can modulate the expression of genes associated with these pathways, leading to changes in cellular metabolism and function . For example, in certain cell lines, the compound has been found to upregulate the expression of antioxidant enzymes, thereby enhancing the cell’s ability to combat oxidative damage . Furthermore, it can affect cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors . This binding can lead to either inhibition or activation of the target molecule’s function. For instance, the compound has been shown to inhibit the activity of certain proteases by binding to their active sites . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the transcriptional activity of specific genes, ultimately affecting cellular function and metabolism .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of gene expression and metabolic activity . For example, prolonged exposure to the compound can lead to sustained upregulation of antioxidant enzymes, providing long-term protection against oxidative stress .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound has been found to have beneficial effects, such as enhancing antioxidant defenses and reducing inflammation . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s interaction with critical enzymes and proteins in the liver and kidneys, leading to cellular damage and dysfunction . Threshold effects have also been observed, where the compound’s beneficial effects plateau at a certain dosage, beyond which adverse effects become more pronounced .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, the compound’s metabolism can lead to the production of reactive oxygen species (ROS), which can affect cellular redox balance and signaling pathways . Additionally, the compound can modulate the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid (TCA) cycle .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to specific proteins, such as albumin, which facilitates its distribution to different cellular compartments . The compound’s localization and accumulation within cells can influence its activity and function, as it can interact with various biomolecules in different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria, nucleus, or endoplasmic reticulum, through various targeting signals and post-translational modifications . For example, the compound can be directed to the mitochondria, where it can modulate mitochondrial function and metabolism . Additionally, its localization to the nucleus can influence gene expression by interacting with transcription factors and other regulatory proteins . These subcellular interactions are essential for the compound’s overall biochemical activity and effects on cellular function .

Properties

IUPAC Name

tert-butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-9(2,3)15-8(13)11-5-10(6-11)7(12)4-14-10/h7,12H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFXOBAHLWARETK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)C(CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20857215
Record name tert-Butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1349199-63-8
Record name 1-Oxa-6-azaspiro[3.3]heptane-6-carboxylic acid, 3-hydroxy-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1349199-63-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1349199-63-8
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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